molecular formula C18H28O7 B3286376 Benzaldehyde, 4-(3,6,9,12,15-pentaoxahexadec-1-yloxy)- CAS No. 825620-40-4

Benzaldehyde, 4-(3,6,9,12,15-pentaoxahexadec-1-yloxy)-

Cat. No.: B3286376
CAS No.: 825620-40-4
M. Wt: 356.4 g/mol
InChI Key: VKRAPGZJPMSCTC-UHFFFAOYSA-N
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Description

Benzaldehyde, 4-(3,6,9,12,15-pentaoxahexadec-1-yloxy)- is a chemical compound with the molecular formula C_19H_30O_7. It is a derivative of benzaldehyde, where the aldehyde group is substituted with a long chain of polyether. This compound is known for its unique structure, which includes multiple ether linkages, making it a subject of interest in various fields of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 4-(3,6,9,12,15-pentaoxahexadec-1-yloxy)- typically involves the reaction of benzaldehyde with a polyether chain. One common method is the Williamson ether synthesis, where benzaldehyde reacts with a polyether alcohol in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts to enhance the reaction rate and selectivity is also common. Purification of the final product is typically achieved through distillation or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 4-(3,6,9,12,15-pentaoxahexadec-1-yloxy)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzaldehyde, 4-(3,6,9,12,15-pentaoxahexadec-1-yloxy)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzaldehyde, 4-(3,6,9,12,15-pentaoxahexadec-1-yloxy)- depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The polyether chain can enhance its solubility and bioavailability, facilitating its interaction with cellular components.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde: The parent compound, simpler in structure with only an aldehyde group.

    4-Hydroxybenzaldehyde: Contains a hydroxyl group instead of the polyether chain.

    4-Methoxybenzaldehyde: Contains a methoxy group instead of the polyether chain.

Uniqueness

Benzaldehyde, 4-(3,6,9,12,15-pentaoxahexadec-1-yloxy)- is unique due to its long polyether chain, which imparts distinct physical and chemical properties. This structural feature enhances its solubility in various solvents and its potential interactions with biological molecules, making it a valuable compound for diverse applications.

Properties

IUPAC Name

4-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O7/c1-20-6-7-21-8-9-22-10-11-23-12-13-24-14-15-25-18-4-2-17(16-19)3-5-18/h2-5,16H,6-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKRAPGZJPMSCTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOC1=CC=C(C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50837520
Record name 4-[(2,5,8,11,14-Pentaoxahexadecan-16-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50837520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

825620-40-4
Record name 4-(3,6,9,12,15-Pentaoxahexadec-1-yloxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=825620-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2,5,8,11,14-Pentaoxahexadecan-16-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50837520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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